4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate
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Overview
Description
4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an acetate group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the pyridine ring. The pyrrolidine ring can be synthesized through various methods, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings . The pyridine ring is then introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions for each reaction will depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an alkane. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs for treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, as well as in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate will depend on its specific biological targetThis could involve binding to the active site of an enzyme, blocking a receptor, or altering the conformation of a protein to affect its function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyridine derivatives, such as pyrrolidine-2,5-dione and pyrrolopyrazine derivatives . These compounds share structural features with 4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate and may have similar biological activities.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its potential for diverse chemical reactivity
Properties
IUPAC Name |
[4-[3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-4-3-5-18(20-13)25-17-10-11-21(12-17)19(23)15-6-8-16(9-7-15)24-14(2)22/h3-9,17H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPRJBIIIRVYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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